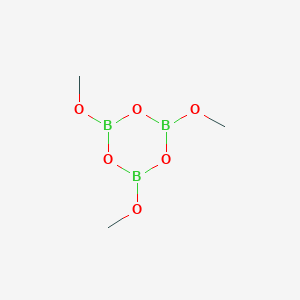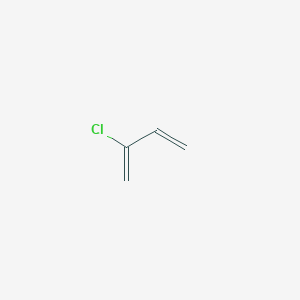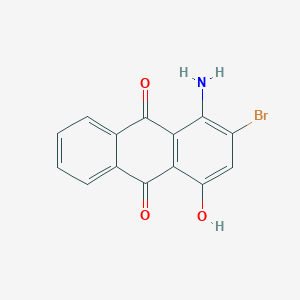
1-Amino-2-bromo-4-hydroxyanthraquinone
Vue d'ensemble
Description
1-Amino-2-bromo-4-hydroxyanthraquinone is an organic compound with the molecular formula C14H8BrNO3 and a molecular weight of 318.129 g/mol . It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments . This compound is particularly notable for its use as an intermediate in the synthesis of various dyes .
Applications De Recherche Scientifique
1-Amino-2-bromo-4-hydroxyanthraquinone has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1-Amino-2-bromo-4-hydroxyanthraquinone, also known as Disperse Violet 17, is primarily used as a dye in the textile industry . The primary targets of this compound are the textile fibers that it is intended to color. The compound binds to these fibers, imparting a violet color .
Mode of Action
The mode of action of Disperse Violet 17 involves the interaction of the dye with the textile fibers. The dye molecules are dispersed in a dye bath and then absorbed by the fibers during the dyeing process . The exact nature of the interaction between the dye and the fiber can vary depending on the type of fiber and the specific conditions of the dyeing process .
Biochemical Pathways
For example, the dye may form covalent bonds with the fiber, or it may be physically adsorbed onto the fiber surface .
Pharmacokinetics
In the context of its use as a dye, one could consider how the dye is absorbed by the fibers, how it is distributed throughout the material, and how stable it is during washing and wear .
Result of Action
The result of the action of Disperse Violet 17 is the coloring of textile fibers. The dye imparts a violet color to the fibers, which is typically fast to washing and light . This allows the textiles to retain their color during use and cleaning .
Action Environment
The action of Disperse Violet 17 can be influenced by various environmental factors. For example, the temperature and pH of the dye bath can affect the uptake of the dye by the fibers . Additionally, the presence of other chemicals in the dye bath can also influence the dyeing process . The environmental stability of the dye is also an important consideration, as it can affect the longevity of the color and the environmental impact of the dyeing process.
Méthodes De Préparation
The synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone typically involves a two-step process:
Bromination: 1-Aminoanthraquinone is brominated in the presence of sulfuric acid to yield 1-amino-2,4-dibromoanthraquinone.
Industrial production methods often optimize these steps to improve yield and purity. For instance, bromination is carried out in 70-95% sulfuric acid at elevated temperatures (60-140°C), followed by hydroxylation without isolating the intermediate .
Analyse Des Réactions Chimiques
1-Amino-2-bromo-4-hydroxyanthraquinone undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common reagents used in these reactions include sulfuric acid, sulfur trioxide, and boric acid . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Amino-2-bromo-4-hydroxyanthraquinone can be compared with other anthraquinone derivatives:
1-Amino-4-bromo-2-methylanthraquinone: Similar in structure but with a methyl group at the 2-position.
1-Amino-2,4-dibromoanthraquinone: An intermediate in the synthesis of this compound.
1,5-Diaminoanthraquinone: Another anthraquinone derivative used in dye synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties useful in dye production .
Propriétés
IUPAC Name |
1-amino-2-bromo-4-hydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO3/c15-8-5-9(17)10-11(12(8)16)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,17H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSQDESMUMSQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059439 | |
| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-82-5 | |
| Record name | 1-Amino-2-bromo-4-hydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Violet 17 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-bromo-4-hydroxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-2-bromo-4-hydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1-Amino-2-bromo-4-hydroxyanthraquinone?
A1: this compound is not a pharmaceutical compound. It is a key intermediate in the synthesis of Disperse Red 146 and other disperse dyes, which are widely used for coloring synthetic fabrics like polyester. [, ]
Q2: What is the main advantage of using wet cake of this compound in the synthesis of Disperse Red 146?
A2: Utilizing the wet cake of this compound directly in the condensation reaction with p-hydroxy phenol eliminates the need for a separate drying step. [] This simplifies the production process, reduces equipment needs, minimizes labor intensity, and improves the overall operational environment. []
Q3: How does the presence of boric acid impact the synthesis of this compound?
A3: Boric acid plays a crucial role in the conversion of 1-amino-2-bromoanthraquinone to this compound. [] The reaction, carried out in concentrated sulfuric acid at elevated temperatures (140-180°C), leverages boric acid's influence to achieve the desired product. []
Q4: What structural modifications of this compound are explored for creating new dyes?
A4: Researchers substitute the bromine atom in this compound with various alcohols, phenols, and thiols to create a range of β-ethers and thioethers. [] These modifications lead to dyes with deep rose-red to violet-red hues, offering excellent color build-up and good fastness properties on polyester fabrics. []
Q5: Are there any known environmental concerns associated with this compound or its derivatives?
A5: While the provided research papers do not delve into the environmental impact of this compound, responsible waste management and exploration of greener alternatives are essential aspects to consider for any chemical process. [] Evaluating the ecotoxicological effects and implementing strategies to mitigate any negative environmental impacts are crucial for sustainable manufacturing practices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
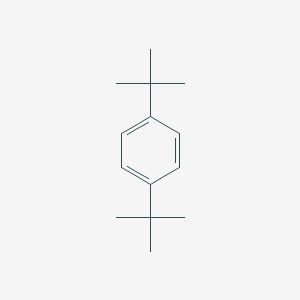
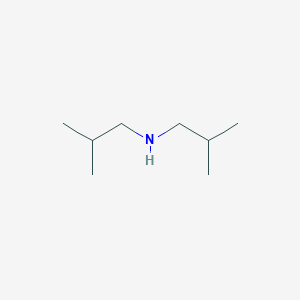
![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B89474.png)
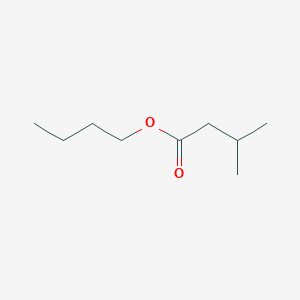
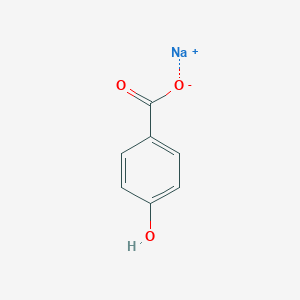
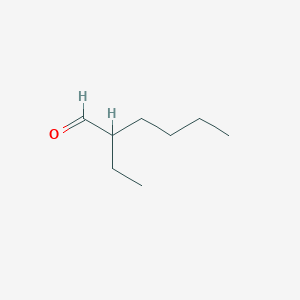
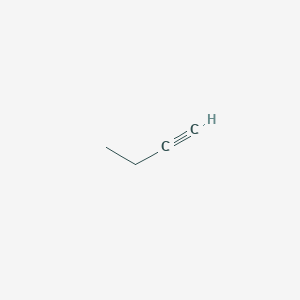
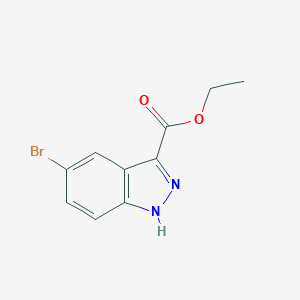
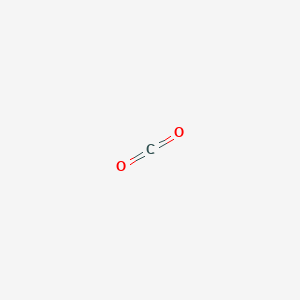
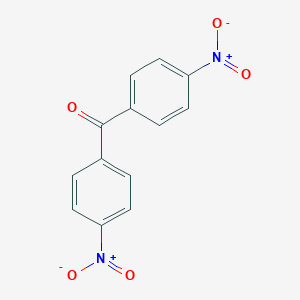
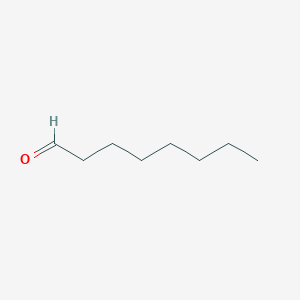
![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)
